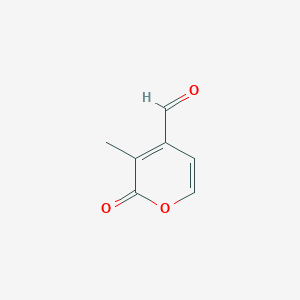

2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-

Description

Significance of Pyranoid Scaffolds in Organic Synthesis

Pyranoid scaffolds are not merely chemical curiosities; they are integral components in a multitude of natural products and pharmacologically active molecules. ekb.eg Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ekb.egnih.gov For instance, certain 4H-pyran derivatives have demonstrated potent antioxidant and antibacterial activities. nih.gov

The pyran ring system also serves as a versatile building block in organic synthesis. researchgate.net The presence of multiple functional groups and stereocenters in many pyran derivatives makes them ideal starting materials for the synthesis of complex molecules. researchgate.net Multicomponent reactions, which allow for the construction of complex molecules in a single step, are often employed for the synthesis of pyran derivatives, highlighting their importance in developing efficient and sustainable chemical processes. nih.govmdpi.com

Contextualization of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- in Pyran Chemistry

The specific structure of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- places it at an interesting crossroads of reactivity and potential applications. The 2-oxo-2H-pyran moiety, also known as a δ-lactone, is a key structural feature. The reactivity of this lactone ring, particularly towards nucleophilic attack, is a central theme in pyran chemistry.

The presence of a carboxaldehyde group at the C4 position adds another layer of synthetic versatility. Aldehydes are well-known for their participation in a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The conjugation of this aldehyde with the pyran ring system likely influences its reactivity.

While specific research on the synthesis of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- is not extensively documented in publicly available literature, its synthesis could potentially be achieved through methods analogous to those used for other pyran-carboxaldehydes. For instance, the formylation of a suitable 3-methyl-2H-pyran-2-one precursor could be a plausible route. The synthesis of related pyran-4-one derivatives often involves condensation reactions, which could potentially be adapted for this specific target. wisconsin.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

820986-24-1 |

|---|---|

Molecular Formula |

C7H6O3 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

3-methyl-2-oxopyran-4-carbaldehyde |

InChI |

InChI=1S/C7H6O3/c1-5-6(4-8)2-3-10-7(5)9/h2-4H,1H3 |

InChI Key |

NAEYUOIQSWAXOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=COC1=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2h Pyran 4 Carboxaldehyde, 3 Methyl 2 Oxo and Its Analogs

Established Synthetic Routes and Reaction Mechanisms

The construction of the 2-oxo-2H-pyran ring system can be achieved through various synthetic strategies. These methods often involve the formation of key carbon-carbon and carbon-oxygen bonds in a sequential or concerted manner.

Condensation Reactions and Cyclization Protocols

Condensation and cyclization reactions are fundamental to the synthesis of pyran skeletons. These reactions typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a suitable three-carbon component, leading to the formation of the six-membered heterocyclic ring.

A powerful strategy for the synthesis of pyran derivatives is the tandem Knoevenagel condensation followed by an intramolecular Michael addition. This sequence allows for the rapid construction of the pyran ring from simple starting materials.

The general mechanism commences with the Knoevenagel condensation of an active methylene (B1212753) compound with an α,β-unsaturated aldehyde or ketone. This is followed by an intramolecular Michael addition of an enolate, generated from a 1,3-dicarbonyl compound, to the newly formed α,β-unsaturated system, leading to cyclization and subsequent dehydration to afford the pyran ring. A plausible mechanism for the formation of a pyran ring via a tandem Knoevenagel-Michael reaction involves the initial condensation of an aldehyde with an active methylene compound, followed by Michael addition and cyclization. figshare.com

While a direct application of this method for the synthesis of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- is not explicitly reported, the principles can be applied. For instance, a multicomponent reaction involving an appropriate aldehyde, a source of the methyl group at the 3-position, and a suitable active methylene compound could potentially yield the desired pyran core. figshare.comprepchem.com

Key Features of Tandem Knoevenagel-Michael Additions:

| Feature | Description |

| Convergence | Multiple bonds are formed in a single synthetic operation. |

| Atom Economy | High incorporation of atoms from reactants into the final product. |

| Versatility | A wide range of substrates can be employed. |

| Catalysis | Can be promoted by various catalysts, including bases, acids, and organocatalysts. |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. tandfonline.comacs.org MCRs are particularly well-suited for the synthesis of diverse heterocyclic libraries, including pyran derivatives.

The synthesis of 4H-pyrans is often achieved through a three-component condensation of an aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound. acs.org For the synthesis of 2-oxo-2H-pyran derivatives, similar strategies can be envisioned. For example, a one-pot reaction of an appropriate aldehyde, a β-ketoester, and an active methylene compound in the presence of a suitable catalyst can lead to the formation of the pyran-2-one ring. tandfonline.comtandfonline.comtandfonline.com

A one-pot, three-component reaction for the synthesis of phosphoryl-2-oxo-2H-pyran derivatives has been described, involving the reaction of alkyl bromides and dialkyl acetylenedicarboxylates in the presence of trialkyl phosphite. tandfonline.com This highlights the potential of MCRs in constructing functionalized 2-oxo-2H-pyran systems.

Examples of Multicomponent Reactions for Pyran Synthesis:

| Reactants | Catalyst | Product Type |

| Aldehyde, Malononitrile, 1,3-Dicarbonyl | Various | 4H-Pyrans |

| Alkyl Bromide, Dialkyl Acetylenedicarboxylate, Trialkyl Phosphite | None (Solvent-free) | Phosphoryl-2-oxo-2H-pyrans tandfonline.com |

| Phenylglyoxal hydrate (B1144303), 1,3-Dimethylbarbituric acid, 4-Hydroxy-6-methyl-2H-pyran-2-one | p-Toluenesulfonic acid | Substituted pyrimidine-pyran adduct figshare.com |

Activated methylene compounds are crucial building blocks in pyran synthesis due to the acidity of their methylene protons, which allows for their participation in a variety of condensation reactions. Compounds such as malononitrile, ethyl cyanoacetate, and β-ketoesters are frequently employed.

In the context of synthesizing the target molecule, an activated methylene compound could react with a suitable precursor to form an intermediate that subsequently cyclizes to the 2-oxo-2H-pyran ring. For instance, the reaction of an acetoacetic ester derivative with a suitable electrophile could provide the necessary framework for cyclization.

The synthesis of the target molecule can also be approached by the formylation of a pre-existing 3-methyl-2-oxo-2H-pyran ring. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comijpcbs.comwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto the ring. chemistrysteps.comwikipedia.org

The proposed synthesis of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- would therefore involve two key steps:

Synthesis of 3-methyl-2-oxo-2H-pyran: This precursor could potentially be synthesized through various methods, including the condensation of appropriate starting materials.

Vilsmeier-Haack Formylation: The 3-methyl-2-oxo-2H-pyran would then be subjected to Vilsmeier-Haack conditions to introduce the carboxaldehyde group at the C4 position. The electron-donating effect of the methyl group at C3 and the pyran oxygen would likely direct the formylation to the C4 position.

A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one from their corresponding bromomethyl derivatives has been reported, involving treatment with silver acetate (B1210297) followed by hydrolysis and oxidation. While this applies to a 4H-pyran-4-one system, it demonstrates a strategy for introducing a carboxaldehyde group from a methyl precursor.

Catalytic Approaches in Pyran Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher yields, and improved selectivity. Various catalytic systems have been developed for the synthesis of pyran derivatives.

The use of both homogeneous and heterogeneous catalysts has been explored. Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. prepchem.com Nanocatalysts, with their high surface area and unique reactivity, have also emerged as efficient catalysts for pyran synthesis.

For instance, a magnetically recyclable bionanocatalyst, CuFe2O4@starch, has been used for the three-component synthesis of 4H-pyran derivatives. nih.gov Solid base catalysts, such as Al2O3-OK, have been employed for the synthesis of new 2-oxo-pyran derivatives from the reaction of chalcone (B49325) with ethyl cyanoacetate. prepchem.com

Organocatalysis, which utilizes small organic molecules to accelerate reactions, has also been successfully applied to pyran synthesis. These catalysts are often metal-free, environmentally benign, and can provide high enantioselectivity in asymmetric transformations.

Table of Catalysts Used in Pyran Synthesis:

| Catalyst Type | Example | Application |

| Heterogeneous | CuFe2O4@starch nih.gov | Three-component synthesis of 4H-pyrans. |

| Solid Base | Al2O3-OK prepchem.com | Synthesis of 2-oxo-pyran derivatives. |

| Acid Catalyst | p-Toluenesulfonic acid figshare.com | Multicomponent synthesis of pyran adducts. |

| Organocatalyst | Piperidine (B6355638) | Knoevenagel condensation in pyran synthesis. |

Nanocatalysis and Transition Metal Catalysis

The use of heterogeneous nanocatalysts is a prominent strategy in the synthesis of pyran derivatives due to their high surface area, reusability, and efficiency. nih.govbohrium.com Magnetic nanoparticles are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet. nih.gov

Various transition metal and metal oxide nanoparticles have been successfully employed as catalysts. These materials often feature a core-shell structure or are supported on matrices like silica (B1680970) or biopolymers to enhance stability and catalytic activity. nih.gov

Key Research Findings in Nanocatalysis:

Iron-Based Nanocatalysts : Magnetic iron oxide nanoparticles (Fe₃O₄) are frequently used as a core for catalyst design. nih.gov For instance, Fe₃O₄ nanoparticles functionalized with sulfonic acid dendrimers (Fe₃O₄@-D-NH-(CH₂)₄-SO₃H) have proven effective in the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives from an aldehyde, malononitrile, and dimedone. nih.gov Similarly, xanthan gum-supported magnetic nanoparticles (Fe₃O₄@Xanthan gum) have been used to synthesize aminocyano-pyran analogs. nih.gov

Palladium and Copper Nanocatalysts : Palladium-embedded magnetic nanoparticles (Fe₃O₄@SiO₂-NH₂@Pd) have been developed for pyran synthesis. nih.gov Copper ferrite (B1171679) nanoparticles supported on starch (CuFe₂O₄@starch) serve as an eco-friendly, magnetically recyclable bionanocatalyst for synthesizing 4H-pyran derivatives in ethanol (B145695) at room temperature. royalsocietypublishing.org

Other Metal Nanocatalysts : Titanium chloride bound to Kaolin nanoparticles has been used to synthesize 2-amino-[4,3-b]-pyranone derivatives. nih.gov

Transition Metal Catalysis : Beyond nanoparticles, transition metals play a crucial role. A Nickel(0)-catalyzed reaction of diynes and aldehydes has been reported for the synthesis of bicyclic 2H-pyrans. mdpi.comnih.gov

Table 1: Examples of Nanocatalysts in Pyran Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield | Citation |

|---|---|---|---|---|---|

| Fe₃O₄@-D-NH-(CH₂)₄-SO₃H | Aldehyde, Malononitrile, Dimedone | - | - | High | nih.gov |

| Fe₃O₄@Xanthan gum | Benzaldehyde, Malononitrile, Pyruvic Acid | - | - | Good | nih.gov |

| CuFe₂O₄@starch | Aryl aldehyde, Malononitrile, Dimedone | Ethanol | Room Temp. | High | royalsocietypublishing.org |

| Fe₃O₄/SiO₂/Im-Fc][OAc] | Aldehyde, Malononitrile, β-naphthol | Solvent-free | 90 °C | 94% | nih.gov |

Organocatalysis and Acid-Base Catalysis

Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, offering a greener alternative to metal-based catalysts. tandfonline.comresearchgate.net Acid-base catalysis, a fundamental concept in organic synthesis, involves the transfer of protons to or from a reactant to accelerate the reaction. britannica.com

Key Research Findings in Organocatalysis and Acid-Base Catalysis:

Bifunctional Organocatalysts : Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) has been identified as an efficient bifunctional organocatalyst for the synthesis of 2-amino-3-cyano-4H-pyran derivatives. tandfonline.com It operates effectively under solvent-free ball milling conditions, highlighting its green credentials. tandfonline.comresearchgate.net

Amine-Based Catalysts : Simple organic bases like piperidine are effective catalysts for the synthesis of fused 4H-pyrans under thermal, neat conditions. nih.gov Triethylamine has also been used effectively in water for the synthesis of highly substituted 4H-pyrans. nih.gov 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used to catalyze the reaction between propargyl alcohols and alkyl ethylenedicarboxylates to form pentasubstituted 2H-pyrans. mdpi.com

Acid-Base Systems : A cooperative catalytic system involving a Ca²⁺ catalyst (Lewis acid) and camphorsulfonic acid (Brønsted acid) has been used for the transition-metal-free cycloisomerization of diynols to produce bicyclic 2H-pyrans. mdpi.comnih.gov Sodium formate, a low-cost and less-toxic salt, has been demonstrated as an efficient catalyst for the one-pot, three-component synthesis of various pyran annulated heterocycles in aqueous ethanol. primescholars.com The mechanism of acid-base catalysis generally involves the initial transfer of a proton from an acid catalyst to a reactant or from the reactant to a base catalyst. britannica.com

Table 2: Comparison of Catalytic Systems in Pyran Synthesis

| Catalyst Type | Example Catalyst | Key Advantages | Citation |

|---|---|---|---|

| Organocatalyst | Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) | Metal-free, efficient under solvent-free conditions, low catalyst loading. | tandfonline.comresearchgate.net |

| Organocatalyst | Piperidine | Simple, effective for fused pyrans, catalyst-free workup. | nih.gov |

| Acid-Base | Sodium Formate | Low-cost, non-toxic, effective in aqueous media. | primescholars.com |

| Cooperative Acid | Ca²⁺ / Camphorsulfonic acid | Metal-free cycloisomerization, mild conditions. | mdpi.comnih.gov |

Green Chemistry Catalyst Design

The principles of green chemistry, such as the use of renewable resources, waste minimization, and energy efficiency, are increasingly guiding catalyst design for pyran synthesis. nih.govprimescholars.com This involves developing reusable catalysts and employing environmentally benign reaction media like water or solvent-free conditions. nih.govroyalsocietypublishing.org

Key Research Findings in Green Catalyst Design:

Reusable Magnetic Catalysts : As mentioned previously, catalysts based on a magnetic Fe₃O₄ core are a cornerstone of green design, as they can be easily recovered and reused for multiple reaction cycles with minimal loss of activity. nih.govroyalsocietypublishing.org For example, a CuFe₂O₄@starch bionanocomposite was reused at least six times without a significant decrease in its catalytic performance. royalsocietypublishing.org

Biopolymer-Based Catalysts : The use of natural polymers like starch and xanthan gum as supports for nanocatalysts is a key green strategy. nih.govroyalsocietypublishing.org These biopolymers are abundant, inexpensive, and biodegradable. royalsocietypublishing.org

Aqueous Media and Solvent-Free Reactions : A major goal of green chemistry is to replace volatile organic solvents. Many modern syntheses of pyran derivatives are performed in water or aqueous ethanol. nih.govprimescholars.comnanobioletters.com Solvent-free approaches, such as using a ball mill, represent an even cleaner alternative, eliminating solvent use entirely. tandfonline.comresearchgate.net A catalyst- and solvent-free protocol has been developed for the synthesis of fused 4H-pyrans under thermal heating, offering high atom economy and easy product isolation. nih.gov

Advanced Synthetic Techniques

To overcome the limitations of conventional heating, such as long reaction times and side product formation, advanced techniques that use alternative energy sources have been developed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to rapidly and uniformly heat reaction mixtures, often leading to dramatic reductions in reaction time and improved yields. researchgate.netijpsjournal.com

Key Research Findings in Microwave-Assisted Synthesis:

A simple and efficient domino Knoevenegal/6π electrocyclization reaction for preparing various 2H-pyrans has been achieved using microwave irradiation under solvent- and catalyst-free conditions, offering high yields in short reaction times. researchgate.net

In the synthesis of pyrano [4,5-C] pyrroles, a related heterocyclic system, microwave heating reduced the reaction time from 6 hours (conventional reflux) to just 2 minutes, while increasing the yield from 67% to 80%. ijpsjournal.com

This technique has been successfully applied to multicomponent reactions to produce various heterocyclic compounds, often providing higher yields and purity compared to conventional methods. nih.govshd-pub.org.rs

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Citation |

|---|---|---|---|

| Pyrano [4,5-C] pyrrole (B145914) synthesis | 6 hours, 67% | 2 minutes, 80% | ijpsjournal.com |

| Chalcone Synthesis | 74 hours, 81% (85% purity) | 15 minutes, 87% (97% purity) | nih.gov |

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction medium. This process generates localized hot spots with high temperatures and pressures, accelerating reaction rates. nih.gov

Key Research Findings in Ultrasound-Assisted Synthesis:

The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives was achieved in just 2 minutes under ultrasound irradiation in aqueous media at ambient temperature. nanobioletters.com This method provided superior yields compared to traditional heating methods. nanobioletters.com

In another study, synthesizing carbonitrile-bearing pyran derivatives using ultrasound increased the product yield significantly while decreasing the reaction time compared to conventional methods. researchgate.net

The synthesis of kojic acid-based dihydropyrano[3,2-b]pyran derivatives using a nanomagnetic catalyst was more efficient under ultrasonic conditions (50 °C, 25 min, 95% yield) compared to silent (non-ultrasonic) reflux conditions, which required a longer time and resulted in a lower yield. nih.gov

Table 4: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Product | Conventional Method | Ultrasound Method | Citation |

|---|---|---|---|

| Ethyl 6-amino-5-cyano-2-methyl 4-phenyl- 4H–pyran- 3 carboxylate | Longer reaction time, poor yield | 2 minutes, excellent yield | nanobioletters.com |

| Carbonitrile bearing pyran derivatives | Lower yield | Increased yield, shorter time | researchgate.net |

| Kojic acid based dihydropyrano[3,2-b]pyrans | Longer time, lower yield | 25 minutes, 95% yield | nih.gov |

Continuous Flow Synthesis Principles

Continuous flow synthesis is an advanced manufacturing technique where reactants are pumped through a network of tubes and reactors, and the reaction occurs as they flow. This "assembly-line" approach offers several advantages over traditional batch chemistry. mit.edu

Key Principles and Applications:

Enhanced Safety : Continuous flow systems handle only small volumes of reactants at any given time, which allows for the safe generation and immediate consumption of hazardous or unstable intermediates, such as diazoalkanes, at elevated temperatures. mit.edu

Precise Control : The conditions within the flow reactor (temperature, pressure, residence time) can be controlled with high precision, leading to better reproducibility and potentially higher yields and selectivity.

Telescoped Reactions : Multiple reaction steps can be "telescoped" together into a single continuous sequence without the need to isolate and purify intermediates. This significantly reduces waste, time, and resources. mit.edu

Scalability : Scaling up production in a flow system is often simpler than in batch processes, as it can be achieved by running the system for a longer duration or by "numbering up" (running multiple systems in parallel).

While specific examples for the synthesis of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- in continuous flow are not prominently documented, the principles have been successfully applied to the synthesis of other highly functionalized heterocycles like pyrazoles. mit.edursc.org A multi-step, telescoped continuous flow synthesis of a pyrazole-based therapeutic was achieved with a total residence time of just over 30 minutes, demonstrating the power of this technique. mit.edu These principles are directly applicable to the multicomponent synthesis of complex pyran structures.

Green Chemistry Principles in the Synthesis of Pyran Derivatives

Modern synthetic strategies for pyran scaffolds prioritize sustainability by integrating green chemistry principles. These approaches aim to enhance reaction efficiency, reduce environmental impact, and lower costs, making them attractive for both academic research and industrial applications. nih.govmjbas.com The focus is on creating cleaner synthetic pathways through the use of benign reaction media, designing reactions that incorporate most of the starting materials into the final product, and employing catalysts that can be easily recovered and reused. nih.govaarf.asia

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional reliance on volatile and often toxic organic solvents has shifted towards safer, more sustainable alternatives.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for green synthesis. Several protocols for synthesizing pyran derivatives, such as tetrahydrobenzo[b]pyrans and 2-amino-4H-pyrans, have been successfully established in aqueous media. nih.govsamipubco.comnih.gov For instance, the synthesis of tetrahydrobenzo[b]pyran derivatives has been achieved through a one-pot condensation of aromatic aldehydes, malononitrile, and dimedone in a water-ethanol system. researchgate.net

Ethanol: Often used as a co-solvent with water or on its own, ethanol is a biodegradable and less toxic alternative to many conventional solvents. royalsocietypublishing.org It has been effectively used in the synthesis of 4H-pyran derivatives and pyrano[2,3-d]pyrimidine derivatives, often in conjunction with recyclable catalysts. nih.govroyalsocietypublishing.orgnih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are valued in green chemistry for their low volatility, thermal stability, and tunable solubility. nih.gov They can function as both the catalyst and the reaction medium. Task-specific ionic liquids like [bmim]OH have been employed for the efficient synthesis of 4H-pyrans and 4H-pyrano[2,3-c]pyrazoles, offering high yields and the ability to be recovered and reused. nih.govtandfonline.com

Solvent-Free Conditions: The most environmentally friendly approach is to eliminate the solvent entirely. nih.gov Solvent-free synthesis of pyran derivatives has been accomplished through methods like grinding reactants together or heating a neat mixture of reagents. researchgate.netresearchgate.net These methods not only prevent pollution associated with solvents but can also lead to shorter reaction times and simpler work-up procedures. benthamscience.com

Table 1: Application of Environmentally Benign Solvents in Pyran Synthesis

| Solvent/Condition | Reaction Type | Catalyst Example | Key Advantages | Reference(s) |

| Water | Three-component synthesis of 2-amino-4H-pyrans | Nano-SnO₂ | Environmentally benign, catalyst recyclability, high yields. | samipubco.com |

| Water | Synthesis of tetrahydrobenzo[b]pyrans | Choline hydroxide-based ionic liquid | Biodegradable catalyst, simple work-up, good to excellent yields. | nih.govnih.gov |

| Ethanol | Three-component synthesis of 4H-pyran derivatives | Fe₃O₄/SiO₂/NH-isoindoline-1,3-dione | Efficient at room temperature, catalyst is magnetically separable. | mdpi.com |

| Ionic Liquid ([bmim]OH) | Synthesis of 4H-pyrans and pyranopyrazoles | [bmim]OH | Solvent-free option, ease of recovery, reusable medium. | tandfonline.com |

| Solvent-Free | One-pot multicomponent reaction for 4H-pyrans | KOH loaded CaO | Reduced reaction time, high yield, low cost. | researchgate.net |

| Solvent-Free (Grinding) | One-pot synthesis of pyrano[4, 3-b]pyrans | Ammonium (B1175870) acetate | Avoidance of organic solvents, short reaction time, simple work-up. | researchgate.net |

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Strategies that maximize atom economy are fundamental to green chemistry as they inherently minimize the generation of waste. aarf.asia

Multicomponent Reactions (MCRs): MCRs are one-pot processes where three or more reactants are combined to form a single product that contains the essential parts of all starting materials. nih.gov This approach is highly atom-economical and time-efficient, as it avoids the need for isolating intermediates, which reduces solvent use and potential product loss. The synthesis of various pyran scaffolds, including 4H-pyrans and their fused derivatives, is frequently achieved through MCRs. mjbas.comnih.govtandfonline.com For example, the one-pot, three-component reaction of an aldehyde, malononitrile, and a β-dicarbonyl compound is a classic and efficient method for producing 4H-pyran derivatives. mdpi.com

Tandem Reactions: These reactions, also known as domino or cascade reactions, involve the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. researchgate.net The synthesis of pyrans often proceeds through a tandem Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.govmdpi.com This streamlined process reduces waste, energy consumption, and the use of reagents and solvents compared to a multi-step synthesis.

Table 2: Examples of Atom-Economical Multicomponent Reactions for Pyran Synthesis

| Product Type | Reactants | Catalyst | Key Features | Reference(s) |

| 2-Amino-4H-pyrans | Aromatic Aldehydes, Malononitrile, Dimedone | Nano-SnO₂ in water | High yields, simple procedure, reusable catalyst. | samipubco.com |

| Tetrahydrobenzo[b]pyrans | Aromatic Aldehydes, Malononitrile, Dimedone | Choline-based Ionic Liquid | Efficient, biodegradable catalyst, aqueous medium. | nih.gov |

| 4H-Pyrans | Aromatic Aldehydes, Malononitrile, Ethyl Acetoacetate | [bmim]OH (Ionic Liquid) | High atom economy, rapid, solvent-free conditions. | tandfonline.com |

| 4H-Pyrans | Aromatic Aldehydes, β-ketoester/β-diketone | Nd₂O₃ | Efficient, recyclable catalyst, good yields. | mjbas.com |

| Pyrano[2,3-d]pyrimidinones | Aldehydes, Malononitrile, Barbituric Acid | Theophylline | Bio-based catalyst, aqueous/ethanol media, excellent yields. | researchgate.net |

Magnetic Nanoparticles: Heterogeneous catalysts based on magnetic nanoparticles (MNPs), particularly those with an iron oxide (Fe₃O₄) core, are highly favored. nih.govmdpi.com Their superparamagnetic properties allow for simple and efficient separation from the reaction medium using an external magnet. researchgate.net These MNP-supported catalysts have been functionalized in various ways to effectively catalyze the synthesis of pyran derivatives. nih.govdeepdyve.comencyclopedia.pub For example, a catalyst of phenylsulfonic acid-functionalized magnetite nanoparticles has been used for preparing tetrahydropyran (B127337) analogs. nih.gov

Other Nanocatalysts: Beyond magnetic particles, other nanocatalysts have proven effective. Nano-SnO₂ has been used as an efficient and recyclable catalyst for the synthesis of 2-amino-4H-pyrans in water. samipubco.com Similarly, silica nanoparticles (nano-SiO₂) derived from agro-waste have been employed to synthesize pyranopyrazole carbonitriles, demonstrating the use of renewable resources to create effective catalysts. mdpi.com

Catalyst Reusability: A key advantage of these systems is their stability and reusability. Many of these catalysts can be recovered and reused for five to ten consecutive cycles without a significant drop in their catalytic activity, making them both economically and environmentally attractive. nih.govsamipubco.comresearchgate.net

Table 3: Performance and Reusability of Recyclable Catalysts in Pyran Synthesis

| Catalyst | Product Type | Reaction Conditions | Reusability (Cycles) | Key Advantages | Reference(s) |

| Nano-SnO₂ | 2-Amino-4H-pyrans | Water, reflux | At least 5 | Environmentally benign, simple work-up, high efficiency. | samipubco.com |

| Fe₃O₄@PhSO₃H | Tetrahydropyrans | Not specified | Not specified | Magnetically separable, acidic catalyst. | nih.gov |

| Nd₂O₃ | 4H-Pyrans | Not specified | At least 3 | High efficiency, low cost, minimal loss in activity. | mjbas.com |

| SCMNPs@Urea/Py-CuCl₂ | Pyrano[2,3-d]pyrimidinones | Not specified | 6 | Magnetic separation, mild conditions, high efficiency. | deepdyve.com |

| Fe₃O₄@Bis-Schiff base-Cu(II) | Pyrano[2,3-c]pyrazoles | Not specified | 8 | Magnetic recoverability, retained efficiency. | researchgate.net |

| Fe₃O₄-MNPs | 4H-Pyrans | Ethanol, room temp. | Significant reusability | Biosynthesized catalyst, easy separation, good yields. | nih.gov |

| CuFe₂O₄@starch | 4H-Pyran derivatives | Ethanol, room temp. | Not specified | Bionanocatalyst, magnetically separable, high surface area. | royalsocietypublishing.org |

Chemical Reactivity and Transformation Pathways of 2h Pyran 4 Carboxaldehyde, 3 Methyl 2 Oxo

Electrophilic and Nucleophilic Character of the Pyranone Ring

The 2H-pyran-2-one ring system exhibits a dual chemical nature, participating in both electrophilic and nucleophilic reactions. clockss.org The presence of the conjugated carbonyl group at the C-2 position imparts significant electrophilic character to the molecule, a feature enhanced by resonance stabilization. researchgate.net This makes the pyranone ring susceptible to nucleophilic attack. clockss.org

The primary electrophilic centers in the 2H-pyran-2-one scaffold are located at the C-2, C-4, and C-6 positions. clockss.orgumich.edu Nucleophilic addition, particularly Michael-type additions, can readily occur, often initiating ring-opening or rearrangement cascades. researchgate.net The presence of an electron-withdrawing carboxaldehyde group at the C-4 position in 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- further enhances the electrophilicity of this site.

Conversely, the 2H-pyran-2-one ring also displays characteristics of an aromatic system in its reactions with electrophiles. clockss.org Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, have been observed to occur selectively at the C-3 and C-5 positions. clockss.org

Table 1: Reactive Centers of the 2H-Pyran-2-one Ring

| Position | Chemical Character | Type of Reaction |

| C-2 | Electrophilic | Nucleophilic Attack, Ring-Opening |

| C-3 | Nucleophilic | Electrophilic Substitution |

| C-4 | Electrophilic | Nucleophilic Attack / Michael Addition |

| C-5 | Nucleophilic | Electrophilic Substitution |

| C-6 | Electrophilic | Nucleophilic Attack, Ring-Opening |

Functional Group Transformations

The distinct functional groups of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- allow for a wide array of chemical transformations, enabling the synthesis of diverse molecular architectures.

The aldehyde group at the C-4 position is a key site for derivatization. It can undergo typical aldehyde reactions, such as condensation with various nucleophiles. For instance, reactions with hydrazines, like 2,4-dinitrophenylhydrazine (B122626) and 2-benzothiazolylhydrazine, lead to the formation of the corresponding hydrazones. mdpi.com Similarly, condensation with active methylene (B1212753) compounds, such as ethyl acetoacetate, can occur, often catalyzed by a weak base. mdpi.com The aldehyde can also be a precursor for the synthesis of other heterocyclic systems, as seen in the formation of pyrrole-2-carboxaldehyde derivatives from the reaction of related compounds with amino acids. mdpi.com Oxidation of the corresponding alcohol precursor is a common method for introducing the carboxaldehyde functionality onto a pyran ring. nih.gov

The endocyclic ester, or lactone, within the pyranone ring is a significant reactive site. It is susceptible to cleavage by strong nucleophiles, which typically leads to the opening of the heterocyclic ring. clockss.org For example, treatment of 2H-pyran-2-ones with hydrazine (B178648) hydrate (B1144303) can result in the opening of the lactone ring, forming open-chain intermediates which may subsequently cyclize to form new heterocyclic structures like pyridazines. clockss.org These ring-opening reactions are often irreversible, providing a pathway to fundamentally different molecular scaffolds. clockss.orgorganic-chemistry.org

Alkylation and acylation reactions provide methods to further functionalize the pyranone core. The Gogte Synthesis describes a method for the alkylation of certain pyrones using acid chlorides. wikipedia.org Radical alkylation processes, such as the Minisci reaction, offer an alternative strategy for C-H alkylation of electron-deficient heterocycles, though this typically occurs under acidic and oxidizing conditions. nih.gov

Acylation can be more complex. Direct Friedel-Crafts acylation is often not feasible for electron-deficient rings like pyrones, similar to the challenges faced with pyridines. youtube.com However, acylation can be achieved on related pyranose systems. uni-giessen.dersc.org Alternative strategies might involve the acylation of metalated pyrone derivatives. youtube.com

Table 2: Summary of Functional Group Transformations

| Functional Group | Reagent/Reaction Type | Product Type |

| Carboxaldehyde | Hydrazines | Hydrazones mdpi.com |

| Carboxaldehyde | Active Methylene Compounds | Condensation Products mdpi.com |

| Lactone Ring | Hydrazine Hydrate | Ring-Opened Intermediates / Pyridazines clockss.org |

| Pyranone Ring | Acid Chlorides (Gogte) | Alkylated Pyrones wikipedia.org |

| Pyranone Ring | Radical Precursors (Minisci) | Alkylated Pyrones nih.gov |

Ring-Opening and Rearrangement Processes

A hallmark of 2H-pyran-2-one chemistry is the propensity to undergo ring-opening and rearrangement reactions, particularly when treated with nucleophiles. clockss.org These transformations provide powerful synthetic routes to diverse carbocyclic and heterocyclic systems that might be difficult to access otherwise. clockss.orgresearchgate.net

Nitrogen- and carbon-based nucleophiles are particularly effective at inducing these processes. clockss.org The reaction often begins with a nucleophilic attack at one of the electrophilic ring carbons (C-2, C-4, or C-6), leading to the formation of a flexible open-chain intermediate. clockss.org This intermediate can then cyclize in a different manner, leading to a rearranged product. For example, carbanion-induced ring transformations of 2H-pyran-2-ones have been utilized to synthesize highly functionalized spirocyclic ketals and dihydrophenanthrenes. mdpi.com Rearrangement-cyclization reactions of related precursors are also employed as a key strategy in the synthesis of substituted 2-pyrones themselves. nih.gov

Derivatization Strategies for Structural Diversification

The rich chemical reactivity of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- offers numerous strategies for creating a diverse library of derivatives. The aldehyde function serves as a handle for introducing a variety of substituents through condensation and addition reactions. mdpi.com

Furthermore, the pyranone ring itself can be used as a template for building more complex structures. Metal-catalyzed cross-coupling reactions on electrophilic pyrone derivatives allow for the introduction of various nucleophiles to yield substituted 2-pyrones. organic-chemistry.org The inherent tendency of the ring to undergo transformations with nucleophiles provides access to other heterocyclic systems, such as pyridines, pyridazines, and various carbocycles. clockss.orgnih.gov These derivatization pathways underscore the utility of this compound as a versatile intermediate in synthetic organic chemistry.

Formation of Schiff Bases and Hydrazones

The aldehyde functional group at the C4 position of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- is a key site for nucleophilic attack, readily undergoing condensation reactions with primary amines and hydrazines. These reactions are fundamental in synthetic organic chemistry for creating new carbon-nitrogen double bonds.

Schiff Bases: The reaction with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. researchgate.netresearchgate.net This condensation is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final product. The general mechanism involves the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the nucleophilic attack by the amine. The resulting imines are valuable intermediates for the synthesis of various heterocyclic compounds and have applications in coordination chemistry. science.gov

Hydrazones: Similarly, the compound reacts with hydrazine or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. soeagra.comnih.gov This reaction proceeds through a similar condensation mechanism. soeagra.com The resulting hydrazone linkage (C=N-NH) is a feature in many biologically active molecules. vulcanchem.comnih.govnih.gov The formation of hydrazones is often straightforward and can be achieved under mild conditions, sometimes simply by mixing the reactants in a suitable solvent like ethanol (B145695). researchgate.net The stability of hydrazones and their tendency to be crystalline solids facilitates their purification. soeagra.com

The table below summarizes the formation of these derivatives from 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-.

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Schiff Base | Acid catalyst (e.g., acetic acid), reflux in solvent (e.g., ethanol) |

| Hydrazine (H₂N-NH₂) | Hydrazone | Reflux in solvent (e.g., methanol, ethanol) |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | Reflux in solvent (e.g., ethanol), often with a catalytic amount of acid |

Coupling Reactions and Heterocycle Annulation

2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- serves as a versatile synthon in reactions that construct more complex molecular architectures, particularly those involving the formation of new rings. Its conjugated system and electrophilic centers are key to its reactivity in coupling and annulation reactions.

Coupling Reactions: The aldehyde can participate in various carbon-carbon bond-forming reactions. For instance, Knoevenagel condensation with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can occur. mdpi.com This reaction is typically base-catalyzed and involves the formation of a new double bond. The resulting product, a highly functionalized pyran derivative, can then undergo subsequent intramolecular reactions. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are also plausible, particularly if the pyran ring is first converted to a halo-derivative, allowing for the introduction of aryl or heteroaryl groups. researchgate.netresearchgate.net

Heterocycle Annulation: Annulation reactions, where a new ring is fused onto the existing pyran structure, are a significant transformation pathway. The compound can act as a dienophile or a precursor to a diene in cycloaddition reactions. More commonly, the aldehyde group directs the formation of new heterocyclic rings through condensation with binucleophiles. For example, reaction with compounds containing both an amine and an active methylene group can lead to the formation of fused pyridone rings. chim.itmdpi.com Multicomponent reactions, where three or more reactants combine in a single step, have been used with similar 2-pyrone structures to build complex polycyclic systems efficiently. mdpi.com These reactions often proceed through a cascade of events, such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. mdpi.com

The table below details representative coupling and annulation reactions.

| Reaction Type | Reactants/Reagents | Product |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), base catalyst | 2-oxo-3-methyl-4-(2,2-dicyanovinyl)-2H-pyran |

| Heterocycle Annulation | Ethyl cyanoacetate, ammonium (B1175870) acetate (B1210297) | Fused Pyridone Derivative |

| Multicomponent Reaction | Phenylglyoxal, 1,3-dimethylbarbituric acid | Complex polycyclic pyrimidine (B1678525) derivative mdpi.com |

Substitution Reactions on the Pyran Ring

The reactivity of the 2H-pyran-2-one system allows for substitution reactions at various positions, although the specific outcomes are heavily influenced by the existing substituents and reaction conditions. The 3-methyl group and the conjugated double bonds are primary sites for such transformations.

The methyl group at the C3 position is vinylogous to the C2-carbonyl group, making its protons acidic and susceptible to deprotonation by a strong base. researchgate.net This allows the methyl group to act as a nucleophile in condensation reactions. For example, it can react with aromatic aldehydes (e.g., benzaldehyde) in the presence of a base to form a styryl-substituted pyran, effectively achieving a substitution on the methyl group itself.

Furthermore, the α,β-unsaturated system is susceptible to conjugate addition (Michael addition) by nucleophiles. While the C4 position is substituted with the carboxaldehyde, the C5-C6 double bond could potentially react with soft nucleophiles, although this might be less favorable compared to reactions at the aldehyde. More significantly, reactions that proceed through ring-opening and subsequent re-cyclization can lead to formal substitution on the pyran ring. chim.it

The table below outlines potential substitution reactions.

| Reaction Site | Reagents | Product Type |

| C3-Methyl Group | Aromatic aldehyde (e.g., Benzaldehyde), Base | 3-(Styryl)-2H-pyran-4-carboxaldehyde derivative |

| C5-C6 Double Bond | Soft Nucleophile (e.g., Thiol) | Michael Adduct (potential) |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. For 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-, ¹H and ¹³C NMR, along with advanced 2D techniques, would provide unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts are influenced by the electron-withdrawing effects of the lactone and aldehyde carbonyl groups, as well as the anisotropic effects of the pyran ring's double bond.

The key proton signals anticipated are:

Aldehydic Proton (-CHO): This proton is expected to be the most deshielded, appearing as a singlet or a finely split triplet far downfield, typically in the range of δ 9.5–10.5 ppm.

Vinylic Proton (H-5): The proton at position 5 of the pyran ring would appear as a triplet, due to coupling with the two adjacent protons at position 6. Its chemical shift is predicted to be around δ 7.0–7.5 ppm.

Methylene (B1212753) Protons (-CH₂- at C-6): These protons adjacent to the ring oxygen are expected to resonate as a doublet, coupling with the H-5 proton, in the region of δ 4.5–5.0 ppm.

Methyl Protons (-CH₃): The methyl group attached to the double bond at position 3 would appear as a singlet in the range of δ 2.0–2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde H | 9.5 - 10.5 | s (singlet) |

| Vinylic H-5 | 7.0 - 7.5 | t (triplet) |

| Methylene H-6 | 4.5 - 5.0 | d (doublet) |

| Methyl H | 2.0 - 2.3 | s (singlet) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal. Based on analogous pyran-4-one structures, the chemical shifts can be predicted. mdpi.comresearchgate.net

The expected signals for the seven carbon atoms are:

Carbonyl Carbons (C=O): The two carbonyl carbons, from the lactone (C-2) and the aldehyde, are the most deshielded, with expected chemical shifts above δ 160 ppm. The aldehyde carbon is typically found further downfield, potentially around δ 190 ppm.

Olefinic Carbons (C-3, C-4, C-5): The sp² hybridized carbons of the pyran ring are expected in the δ 100–160 ppm region. The carbon bearing the methyl group (C-3) and the aldehyde group (C-4) will have their shifts influenced by these substituents.

Methylene Carbon (C-6): The sp³ hybridized carbon adjacent to the ring oxygen (C-6) is expected to appear around δ 65–75 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is anticipated to be the most upfield, typically in the δ 15–25 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 185 - 195 |

| Lactone C=O (C-2) | 160 - 165 |

| Olefinic C (C-4) | 150 - 160 |

| Olefinic C (C-5) | 135 - 145 |

| Olefinic C (C-3) | 120 - 130 |

| Methylene C (C-6) | 65 - 75 |

| Methyl C | 15 - 25 |

To confirm the structural assignments from ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the vinylic H-5 proton and the methylene H-6 protons, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular structure. Expected key correlations would include the aldehydic proton to C-4 and C-5, and the methyl protons to C-2, C-3, and C-4, which would firmly establish the positions of the substituents on the pyran ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic frequencies. For 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-, the spectrum would be dominated by strong absorptions from its carbonyl groups.

The principal IR absorption bands expected are:

α,β-Unsaturated Lactone C=O Stretch: A very strong and sharp absorption is expected in the range of 1720–1750 cm⁻¹. Data from a similar 2-pyrone system shows this peak at 1749 cm⁻¹. mdpi.com

Conjugated Aldehyde C=O Stretch: A strong band is anticipated for the aldehyde carbonyl group, typically appearing at a lower frequency than the lactone due to conjugation, around 1680–1700 cm⁻¹.

C=C Stretch: The carbon-carbon double bond within the pyran ring is expected to produce a medium intensity absorption in the region of 1620–1650 cm⁻¹.

C-O Stretch: The C-O-C ether linkage within the lactone ring will likely show strong absorptions in the 1200–1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-H Stretch: Signals for sp² C-H (vinylic and aldehydic) would appear just above 3000 cm⁻¹, while sp³ C-H stretches (methyl and methylene) would be just below 3000 cm⁻¹.

Table 3: Predicted Principal IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Lactone C=O | 1720 - 1750 | Strong |

| Aldehyde C=O | 1680 - 1700 | Strong |

| C=C | 1620 - 1650 | Medium |

| C-O | 1000 - 1300 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound through ionization and fragmentation. The molecular formula for 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- is C₇H₆O₃, giving it a molecular weight of approximately 138.12 g/mol .

In an electron ionization (EI) mass spectrum, the following features are expected:

Molecular Ion Peak (M⁺·): A distinct molecular ion peak should be observed at m/z 138.

Key Fragmentation Pathways: The energetically unstable molecular ion will break apart into smaller, characteristic fragments. libretexts.org The fragmentation of pyran-2-ones is often initiated by the loss of carbon monoxide. researchgate.netasianpubs.org

Loss of CO: A primary fragmentation would be the loss of a molecule of carbon monoxide (CO, 28 Da) from the lactone ring, leading to a fragment ion at m/z 110.

Loss of CHO: Cleavage of the aldehyde group (CHO, 29 Da) would result in a significant peak at m/z 109.

Loss of CH₃: Loss of the methyl radical (CH₃, 15 Da) would produce an ion at m/z 123.

Retro-Diels-Alder Reaction: The pyran ring could potentially undergo a retro-Diels-Alder reaction, leading to further characteristic fragments.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Identity |

|---|---|

| 138 | [M]⁺· (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 110 | [M - CO]⁺· |

| 109 | [M - CHO]⁺ |

X-ray Diffraction for Solid-State Structure Determination

While no published crystal structure for 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- is currently available, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry.

An X-ray analysis would be expected to show:

Planarity: The 2-pyrone ring system is expected to be largely planar.

Bond Lengths: The analysis would confirm the lengths of the double bonds (C=C, C=O) and single bonds (C-C, C-O), providing insight into the degree of electron delocalization within the conjugated system.

Conformation: The orientation of the aldehyde group relative to the pyran ring would be determined.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as C-H···O hydrogen bonds or π-π stacking interactions between the pyran rings of adjacent molecules, which govern the macroscopic crystal structure. mdpi.comresearchgate.net The presence and nature of these interactions are crucial for understanding the physical properties of the compound in its solid state.

Chromatographic Separation and Purity Assessment

Chromatography is an indispensable tool for the separation, identification, and purification of "2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-". The choice of a specific chromatographic technique depends on the analytical objective, whether it is for rapid reaction monitoring, quantitative purity determination, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of pyran derivatives. For "2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-", reverse-phase HPLC (RP-HPLC) is a commonly employed method. This technique separates compounds based on their hydrophobicity, with more polar compounds eluting earlier from the nonpolar stationary phase.

For analytical purposes, a typical HPLC setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution. Detection is often achieved using a UV detector, as the pyran ring system and the carboxaldehyde group contain chromophores that absorb UV light.

The scalability of HPLC allows for its use in preparative applications to isolate larger quantities of the pure compound. sielc.comsielc.com By using a larger column and a higher flow rate, a crude reaction mixture can be separated to yield highly pure "2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-".

Table 1: Illustrative HPLC Parameters for the Analysis of a Pyran Derivative

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5.8 min |

This table presents a hypothetical set of HPLC conditions that could be adapted for the analysis of "2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-". Actual parameters would require experimental optimization.

Gas Chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of "2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-", GC can be employed for its separation and quantification. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

A common stationary phase for the analysis of polar compounds like aldehydes is a mid-polarity column, such as one coated with a phenyl polysiloxane. The temperature of the oven is typically programmed to increase during the analysis to ensure the elution of compounds with a range of boiling points. Flame Ionization Detection (FID) is a common detection method for organic compounds, providing high sensitivity. For structural confirmation, GC can be coupled with Mass Spectrometry (GC-MS).

Table 2: Potential Gas Chromatography (GC) Conditions

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) at 280 °C |

This table outlines a potential GC method for the analysis of "2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-". Method development and validation would be necessary for a specific application.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is frequently used to monitor the progress of chemical reactions. libretexts.orgchemistryhall.comgrowingscience.com In the synthesis of "2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-", TLC can be used to track the consumption of the starting materials and the formation of the product. libretexts.org

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the reaction mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.

The progress of the reaction can be visualized by spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture) on the same plate. libretexts.org As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to differentiate between the components. chemistryhall.com Aldehydes, being prone to air oxidation, can also be monitored for degradation using TLC, where the appearance of a new spot could indicate the formation of the corresponding carboxylic acid. libretexts.org

Table 3: Example TLC System for Monitoring a Reaction

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate (B1210297):Hexane (30:70) |

| Visualization | UV light (254 nm) or staining with potassium permanganate |

| Expected Rf (Product) | ~0.4 |

| Expected Rf (Starting Material) | ~0.6 |

This table provides an example of a TLC system that could be used for monitoring the synthesis of "2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-". The optimal solvent system would need to be determined experimentally.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic characteristics of pyran derivatives. rsc.org These methods are used to determine reactivity descriptors such as molecular electrostatic potential and average local ionization energies. semanticscholar.org For instance, in studies of related pyran-2-one derivatives, DFT calculations have identified key molecular sites for reactivity. semanticscholar.org

A computational study on the thermal decomposition of dihydropyran derivatives utilized the PBE0/6-311+G(d,p) level of theory to calculate kinetic and thermodynamic parameters. mdpi.com Such calculations help in understanding how substituents, like the methyl and carboxaldehyde groups in 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-, can influence the stability and reactivity of the pyran ring. mdpi.com For example, research has shown that methyl substituents can decrease the activation free energy for thermal decomposition. mdpi.com

Table 1: Illustrative Data from Quantum Chemical Calculations on a Related Pyran Derivative

| Parameter | Calculated Value | Significance |

| Activation Free Energy (DHP) | 196 kJ·mol⁻¹ | Baseline energy for decomposition of 3,6-dihydro-2H-pyran. mdpi.com |

| Activation Free Energy (MDHP) | 190 kJ·mol⁻¹ | Methyl group substitution lowers the energy barrier for decomposition. mdpi.com |

| Activation Free Energy (DMDHP) | 183 kJ·mol⁻¹ | Further methylation continues to decrease the decomposition energy barrier. mdpi.com |

This table is illustrative and based on data for dihydropyran derivatives to demonstrate the type of insights gained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and interactions with their environment. nih.gov For pyran derivatives, MD simulations can reveal how the molecule interacts with solvents, such as water, and other molecules. semanticscholar.org These simulations can run for nanoseconds, tracking the trajectory of each atom and providing insights into the stability of different conformations. nih.gov

MD simulations have been used to investigate the interactions of pyran analogs with biological targets, examining how the molecule binds and induces conformational changes in proteins. nih.gov The stability of a protein-ligand complex, a crucial factor for potential therapeutic applications, can be assessed through metrics like the root mean square deviation (RMSD) over the simulation time. nih.gov For example, a stable complex will show relatively small and steady RMSD fluctuations. nih.gov

Table 2: Typical Parameters and Outputs from a Molecular Dynamics Simulation

| Parameter | Typical Value/Observation | Purpose |

| Simulation Time | 10 ns | To allow sufficient time for the system to reach equilibrium and explore conformational space. semanticscholar.orgnih.gov |

| Temperature | 300 K | To simulate physiological conditions. semanticscholar.org |

| RMSD | Fluctuations around a stable average (e.g., 1.5 Å) | Indicates the stability of the molecule or a molecule-protein complex. nih.gov |

| Hydrogen Bonds | Number and duration | Quantifies specific intermolecular interactions, for instance, with a solvent or a receptor site. nih.gov |

This table presents typical parameters and expected outputs from MD simulations on organic molecules to illustrate the methodology.

Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. For pyran derivatives, this can involve studying reactions like cycloadditions, thermal decompositions, or multicomponent reactions. rsc.orgmdpi.commdpi.com DFT calculations are often used to model the energy profile of a reaction, locating the structures of intermediates and transition states. rsc.org

For example, the mechanism of the Knoevenagel–Michael tandem reaction for the synthesis of pyran derivatives has been elucidated through computational modeling. mdpi.com Similarly, studies on the thermal decomposition of dihydropyrans have computationally modeled a concerted mechanism involving a six-membered cyclic transition state. mdpi.com The presence of electron-withdrawing or electron-donating groups can significantly influence the reaction pathway and the stability of intermediates. nih.gov

A study on the disproportionation of a dihydropyran carboxaldehyde derivative via the Cannizzaro reaction modeled two possible hydride transfer pathways, identifying the transition states for each. researchgate.net Such studies provide a detailed, step-by-step view of the reaction mechanism that is often difficult to obtain through experimental means alone. researchgate.net

Structure-Activity Relationship (SAR) Studies: Methodological Frameworks

Structure-Activity Relationship (SAR) is a key concept in medicinal chemistry and materials science that links the chemical structure of a compound to its biological activity or physical properties. wikipedia.org The goal of SAR studies is to identify which parts of a molecule, known as pharmacophores or toxophores, are responsible for its effects. drugdesign.org This allows chemists to design new molecules with enhanced potency or reduced side effects by modifying the chemical structure. wikipedia.org

For a compound like 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-, an SAR study would involve synthesizing a series of analogs with variations in the substituents on the pyran ring. For example, the methyl group could be replaced with other alkyl groups, or the carboxaldehyde could be modified to other functional groups. These new compounds would then be tested for a specific activity, and the results would be analyzed to build a model of the SAR. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical relationships between structural properties and activity. wikipedia.org

Table 3: Illustrative Framework for a SAR Study

| Position of Modification | Type of Modification | Rationale | Expected Outcome |

| 3-position | Varying alkyl groups (e.g., ethyl, propyl) | To probe the effect of steric bulk near the oxo group. | Determine optimal size for activity. |

| 4-position | Oxidation/reduction of carboxaldehyde | To investigate the role of the aldehyde's electronic properties. | Understand if an alcohol or carboxylic acid is more or less active. |

| 6-position (if applicable) | Introduction of various substituents | To explore additional interaction points with a target receptor. | Identify new regions for modification to improve properties. |

This table provides a hypothetical framework for how a SAR study on 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- would be designed.

Adsorption Mechanism Studies on Various Substrates

The study of how pyran derivatives adsorb onto different surfaces is crucial for applications such as corrosion inhibition and catalysis. researchgate.netabechem.com Theoretical calculations and experimental methods are combined to understand the nature of the interaction between the molecule and the substrate. researchgate.net

For instance, the adsorption of pyran-pyrazole analogs on a carbon steel surface was studied to understand their corrosion-inhibiting properties. researchgate.net The Langmuir adsorption isotherm model is often used to describe the adsorption process, suggesting that molecules form a monolayer on the surface at specific binding sites. researchgate.net DFT calculations can provide insights into the electronic interactions, while MD simulations can model the dynamic process of adsorption. researchgate.net

In the context of catalysis, the adsorption of reactants onto a catalyst surface is the first step in a chemical transformation. Studies on the synthesis of 4H-pyran derivatives have noted that the heterogeneous nature and functional groups on a catalyst's surface can facilitate the adsorption of small molecules through electrostatic forces, hydrogen bonding, or van der Waals interactions. nih.gov

Applications of 2h Pyran 4 Carboxaldehyde, 3 Methyl 2 Oxo As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Frameworks

The unique arrangement of functional groups in 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- makes it an important synthon for constructing larger, fused heterocyclic systems. The pyran-2-one ring itself is susceptible to nucleophilic attack, and the aldehyde group provides a key electrophilic center for condensation and cyclization reactions. umich.edu

Precursor to Fused Pyran Systems

The aldehyde functionality is a critical handle for building fused pyran structures. A common strategy involves the condensation of pyran aldehydes with active methylene (B1212753) compounds, followed by an intramolecular cyclization. This approach, known as an oxa-[3+3] cycloaddition, leverages the pyran aldehyde as a three-carbon component. For instance, the reaction of related 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds, such as 4-hydroxy-6-methyl-2H-pyran-2-one (a structural cousin to the title compound), yields complex polycyclic pyrano[2,3-b]pyrans. nih.govrsc.org This reaction proceeds through a Knoevenagel condensation to form a 1-oxatriene intermediate, which then undergoes a 6π-electrocyclization to furnish the fused pyran ring system. nih.govnih.gov

This established reactivity pattern suggests that 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- can react with various 1,3-dicarbonyl compounds to generate a diverse library of fused pyran derivatives, which are prominent motifs in many biologically active natural products and synthetic compounds. nih.govespublisher.com Base-mediated annulation strategies have also been developed, providing access to structurally diverse fused-pyran derivatives under mild conditions. rsc.org

Table 1: Synthesis of Fused Pyrano[2,3-b]pyrans from Related Chromene-3-carbaldehydes

| Chromene-3-carbaldehyde Substrate | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1H-Benzo[f]chromene-2-carbaldehyde | 4-Hydroxy-6-methyl-2H-pyran-2-one | NH4OAc, AcOH, 100 °C | Benzo[f]pyrano[2',3':6,5]pyrano[2,3-b]pyran derivative | 79 | nih.gov |

| 6-Bromo-4H-chromene-3-carbaldehyde | 4-Hydroxy-6-methyl-2H-pyran-2-one | NH4OAc, AcOH, 100 °C | Bromo-substituted pyrano[2,3-b]pyran derivative | 81 | nih.gov |

| 6-Chloro-4H-chromene-3-carbaldehyde | Dimedone | NH4OAc, AcOH, 100 °C | Chloro-substituted chromeno[2,3-b]pyran derivative | 75 | nih.gov |

Intermediate in the Formation of Related Pyrrolidine (B122466) and Chromenone Derivatives

While less common, pyran-based structures can be precursors to other heterocyclic systems through ring-transformation reactions. The synthesis of pyrrolidine derivatives, for example, can be achieved from various cyclic precursors. mdpi.comnih.gov Although direct conversion from 2H-pyran-4-carboxaldehyde is not widely reported, the functional groups present offer potential pathways. For instance, reductive amination of the aldehyde followed by reactions involving the pyran ring could lead to novel pyrrolidine structures.

More directly, the title compound is structurally related to key intermediates in the synthesis of chromenones (also known as 4H-chromen-4-ones). Specifically, 3-formylchromones that also bear a condensed 2-oxopyran ring have been synthesized. mdpi.com The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich ring system. nih.govchemistrysteps.comorganic-chemistry.org In a relevant synthesis, an acetyl-substituted coumarin (B35378) (a benzopyran-2-one) is treated with a Vilsmeier-Haack reagent (POCl₃/DMF) to yield the corresponding 3-formylchromone derivative. mdpi.com This highlights a synthetic route to chromenone aldehydes from pyran-based precursors. The aldehyde group of these chromenones is a key synthon for further elaboration into more complex fused heterocycles. researchgate.net

Building Block for Nitrogen-Containing Heterocycles

2H-Pyran-2-ones are excellent building blocks for a variety of nitrogen-containing heterocycles, often through multicomponent reactions (MCRs). researchgate.netsemanticscholar.org The aldehyde group in 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- significantly expands its utility in MCRs for generating molecular diversity. For example, the pyran-2-one scaffold is known to react with amines and hydrazines to produce pyridines and pyrimidines. scispace.com

A plausible reaction involves the condensation of the aldehyde with an amine or a C-H acid like malononitrile (B47326), followed by Michael addition and cyclization involving the pyranone ring. Multicomponent reactions involving a pyran-2-one derivative (4-hydroxy-6-methyl-2H-pyran-2-one), an aldehyde, and an amine have been used to synthesize complex fused systems like chromeno[2,3-b]pyridines. orientjchem.org Similarly, reactions with hydrazine (B178648) can yield pyranopyrimidines. scispace.com These established transformations underscore the potential of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- to serve as a versatile platform for accessing a wide range of nitrogen-containing heterocyclic compounds. researchgate.netnih.gov

Table 2: Examples of Nitrogen-Containing Heterocycles from Pyran Precursors

| Pyran Precursor | Reagents | Conditions | Heterocyclic Product | Reference |

|---|---|---|---|---|

| 4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acid (forms pyran in situ) | Malononitrile, Hydrazine Hydrate (B1144303) | Ethanol (B145695), Reflux | Pyranopyrimidine derivative | scispace.com |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | Salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile | Pyridine-Ethanol | 5H-Chromeno[2,3-b]pyridine derivative | orientjchem.org |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | Arylglyoxal, Amine | TFA (catalyst) | Functionalized Indole | beilstein-journals.org |

Contributions to Materials Science and Polymer Chemistry

The pyran scaffold is not only important in medicinal chemistry but also serves as a core structure in the development of advanced organic materials. researchgate.netresearchgate.net The inherent properties of the conjugated pyran system, combined with the synthetic versatility of attached functional groups like the carboxaldehyde, allow for the creation of novel materials with tailored optical and electronic properties.

Precursors for Advanced Organic Materials

Functionalized pyrans are utilized as precursors for a variety of advanced materials, including polymers and dyes. researchgate.net The aldehyde group on 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- is particularly useful as it can undergo condensation reactions to embed the pyran moiety into larger polymeric structures. For example, it can react with difunctional monomers in polymerization reactions to create pyran-based polymers. These materials are of interest due to the electronic characteristics of the pyran ring, which can influence the properties of the resulting polymer. dtic.milchalmers.se The development of pyran-containing polymers is an active area of research for applications in biomedical fields and materials science. espublisher.com

Development of Optical and Electronic Materials

Pyran derivatives have shown significant promise in the field of optical and electronic materials. Specifically, certain pyran-based chromophores have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optical communications and data processing. acs.org For example, symmetric derivatives based on the 4-(dicyanomethylene)pyran core have been synthesized and shown to possess large hyperpolarizabilities, a key measure of NLO activity. acs.org These compounds achieve a desirable combination of high nonlinearity, good optical transparency, and high thermal stability.

The synthetic route to these NLO chromophores often involves a Knoevenagel condensation between an aldehyde and a pyran-based active methylene compound. acs.org The aldehyde group on 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- makes it an ideal candidate for similar condensations, allowing for the straightforward synthesis of new NLO materials. By reacting it with various dicyanomethylene or other electron-accepting groups, novel asymmetric chromophores can be designed. The resulting materials could find applications as sensitizers in dye-sensitized solar cells or as components in organic light-emitting diodes (OLEDs). researchgate.net

Advanced Catalysis and Surface Chemistry Applications

Role in Corrosion Inhibition Studies (Focus on mechanistic understanding of adsorption)

The compound 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-, like other pyran derivatives, is recognized for its potential applications in the field of corrosion inhibition. The effectiveness of such organic compounds in protecting metals from corrosive environments is intrinsically linked to their ability to adsorb onto the metal surface, forming a protective barrier. This adsorption process is a complex phenomenon governed by the molecular structure of the inhibitor, the nature of the metal surface, and the characteristics of the corrosive medium.

The primary mechanism by which 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- is thought to inhibit corrosion is through its adsorption onto the metallic surface, which blocks the active sites for corrosion. This adsorption can occur through two main types of interactions: physisorption and chemisorption. Physisorption involves weaker electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the formation of stronger coordinate bonds through electron sharing between the inhibitor and the metal. Often, the adsorption process is a combination of both. najah.edu

The molecular structure of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- contains several features that make it a promising candidate for an effective corrosion inhibitor. The presence of heteroatoms (oxygen), π-electrons in the pyran ring, and the carbonyl and aldehyde functional groups are crucial. These moieties act as active centers for adsorption. The oxygen atoms can donate lone pairs of electrons to the vacant d-orbitals of the metal, forming coordinate covalent bonds (chemisorption). Furthermore, the π-electrons of the pyran ring can interact with the metal surface.